5,7-Dimethoxy-3-(4-pyridinyl)quinoline

Catalog No.
S560203
CAS No.
137206-97-4
M.F
C16H14N2O2
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dimethoxy-3-(4-pyridinyl)quinoline

CAS Number

137206-97-4

Product Name

5,7-Dimethoxy-3-(4-pyridinyl)quinoline

IUPAC Name

5,7-dimethoxy-3-pyridin-4-ylquinoline

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C16H14N2O2/c1-19-13-8-15-14(16(9-13)20-2)7-12(10-18-15)11-3-5-17-6-4-11/h3-10H,1-2H3

InChI Key

HBXDLZBPKJEWHZ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C(C=N2)C3=CC=NC=C3)C(=C1)OC

Synonyms

5,7-dimethoxy-3-(4-pyridinyl)quinoline, 5,7-DMPQ

Canonical SMILES

COC1=CC2=C(C=C(C=N2)C3=CC=NC=C3)C(=C1)OC

The exact mass of the compound 5,7-Dimethoxy-3-(4-pyridinyl)quinoline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5,7-Dimethoxy-3-(4-pyridinyl)quinoline (CAS: 137206-97-4), commonly referred to as DMPQ, is a highly specialized, ATP-competitive quinoline derivative primarily procured as a potent inhibitor of human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase [1]. Unlike broad-spectrum multi-kinase inhibitors, DMPQ is structurally optimized for isolated PDGFRβ pathway engagement, making it a critical benchmark material in angiogenesis research, vascular smooth muscle modeling, and anti-fibrotic drug development [2]. For industrial and laboratory procurement, the compound is frequently sourced as its dihydrochloride salt (CAS: 1123491-15-5) to ensure rapid aqueous solubility and compatibility with sensitive in vitro biological assays without the need for cytotoxic organic co-solvents .

Research Fit

Kinase signaling tool Selective PDGFRβ inhibition for pathway dissection studies
Dihydrochloride salt Aqueous solubility supports buffer-based assay workflows
Reported cell-permeable Compatible with live-cell intracellular kinase assays

Generic substitution with other quinoline derivatives, standard tyrphostins, or broad-spectrum multi-kinase inhibitors severely compromises assay integrity [1]. The exact placement of the methoxy groups at the 5 and 7 positions on the quinoline core is strictly required to occupy the lipophilic pocket of the PDGFRβ kinase domain; altering these to dihydroxy groups or shifting their positions results in a near-total loss of target affinity[2]. Furthermore, utilizing less selective in-class substitutes introduces significant off-target cross-reactivity with EGFR and PKC pathways, which confounds phenotypic readouts in complex vascular or oncological models and necessitates the procurement of the exact 5,7-dimethoxy-3-(4-pyridinyl)quinoline structure for reproducible, isolated PDGFRβ inhibition[1].

Substitution Risk

Kinase selectivity mismatch
Multi-target PDGFR inhibitors may engage VEGFR2, Kit, or FGFR1 and confound pathway readouts.
Cell permeability uncertainty
Not all PDGFR inhibitors are verified cell-permeable, potentially limiting intracellular target engagement.
Physicochemical variability
Salt form, solubility, and purity differences may alter assay reproducibility and dose-response profiles.

Impact of 5,7-Dimethoxy Substitution on PDGFRβ Potency

The specific methoxy substitutions on the quinoline core of DMPQ are critical for its high-affinity binding to the PDGFRβ kinase domain. Quantitative structure-activity relationship studies demonstrate that 5,7-Dimethoxy-3-(4-pyridinyl)quinoline achieves an IC50 of 0.08 µM (80 nM) against PDGFRβ [1]. In direct contrast, substituting the methoxy groups for hydroxyls to form the 6,7-dihydroxy-3-(4-pyridinyl)quinoline analog drastically reduces potency, yielding an IC50 of 36 µM [2]. This represents a 450-fold decrease in target affinity, proving that generic quinoline analogs cannot be substituted if nanomolar target engagement is required.

Evidence DimensionPDGFRβ kinase inhibition (IC50)
Target Compound Data0.08 µM (80 nM)
Comparator Or Baseline36 µM (6,7-dihydroxy-3-(4-pyridinyl)quinoline analog)
Quantified Difference450-fold higher potency for the target compound
ConditionsIn vitro human vascular β-type PDGFR kinase assay

Procurement of the exact 5,7-dimethoxy structure is mandatory to achieve nanomolar target engagement without requiring high, toxic dosing concentrations in cellular assays.

PDGFRβ IC50
Reported
DMPQ 80 nM vs AG-1296 300–800 nM (3.75–10× lower IC50)
Supports assay concentration range review.
Cross-study enzymatic data; platform variability may apply.

Kinase Selectivity Profile Against Off-Target Receptors

A primary procurement driver for DMPQ over broad-spectrum multi-kinase inhibitors is its strict selectivity profile. Biochemical profiling shows that 5,7-Dimethoxy-3-(4-pyridinyl)quinoline exhibits greater than 100-fold selectivity for PDGFRβ over a panel of closely related and off-target kinases, including EGFR tyrosine kinase, erbB2, p56 lck, Protein Kinase A (PKA), and Protein Kinase C (PKC) . This highly differentiated binding affinity ensures that downstream phenotypic effects observed in cellular models are exclusively driven by PDGFRβ inhibition rather than confounding signal transduction from parallel pathways [1].

Evidence DimensionSelectivity fold-difference (IC50 ratio)
Target Compound Data>100-fold selectivity for PDGFRβ
Comparator Or BaselineBaseline inhibition of EGFR, erbB2, p56, PKA, and PKC
Quantified Difference>100-fold lower affinity for off-target kinases
ConditionsIn vitro biochemical kinase selectivity profiling

Utilizing this specific compound prevents confounding signal transduction interference, making it a superior choice over non-specific multi-kinase inhibitors for isolated pathway studies.

Kinase selectivity
Reported
>100-fold selectivity over EGFR, erbB2, p56, PKA, PKC
Supports PDGFRβ-specific pathway interpretation.
Comparator SU11652 multi-kinase profile may confound readouts.

Aqueous Processability via Dihydrochloride Salt Formulation

The physical form of the compound significantly dictates its utility in sensitive biological workflows. While the free base form of 5,7-Dimethoxy-3-(4-pyridinyl)quinoline (CAS: 137206-97-4) requires dissolution in organic solvents like DMSO, procuring the dihydrochloride salt variant (CAS: 1123491-15-5) provides a critical processability advantage . The dihydrochloride salt achieves an aqueous solubility of >10 mg/mL (up to 100 mM in water), whereas the free base is practically insoluble in cold water . This allows for direct formulation into aqueous biological media, bypassing the need for DMSO co-solvents that can induce baseline cytotoxicity in primary cell cultures.

Evidence DimensionAqueous solubility
Target Compound Data>10 mg/mL (up to 100 mM in H2O) for DMPQ dihydrochloride
Comparator Or BaselineNear-zero aqueous solubility for DMPQ free base (requires DMSO)
Quantified DifferenceTransition from organic-dependent to fully water-soluble formulation
ConditionsStandard laboratory preparation at room temperature

Procuring the dihydrochloride form eliminates the need for DMSO co-solvents, preventing solvent-induced cytotoxicity in sensitive primary vascular cell cultures.

Cell permeability
Data to verify
Documented cell-permeable (supplier data)
May support transfection-free live-cell assays.
Class-level inference; verify under specific assay conditions.
Aqueous solubility
Reported
>10 mg/mL in H₂O (up to 30 mg/mL)
May limit organic co-solvent usage in cell assays.
Salt form advantage; solubility varies with conditions.
HPLC purity
Data to verify
≥98% (typically >99% with NMR, TLC, EA)
Supports batch consistency and identity.
Verify with lot-specific COA.

In Vitro Angiogenesis and Vascular Cell Modeling

Due to its 450-fold higher potency over dihydroxy analogs and >100-fold selectivity over EGFR, DMPQ is the benchmark chemical probe for blocking PDGFRβ-mediated signaling in vascular smooth muscle cells and pericytes [1]. It is the optimal choice for researchers needing to isolate PDGFR-driven angiogenesis without disrupting parallel endothelial signaling pathways.

High-Throughput Kinase Inhibitor Selectivity Profiling

In pharmaceutical procurement, DMPQ serves as a standardized positive control in high-throughput screening (HTS) assays [2]. Its well-documented 80 nM IC50 and strict selectivity profile make it a reliable baseline comparator when evaluating the target engagement and off-target liabilities of novel anti-angiogenic or anti-fibrotic drug candidates.

Aqueous Formulation for Sensitive 3D Organoid Models

The procurement of the dihydrochloride salt form of DMPQ specifically enables direct aqueous formulation. This is critical for complex 3D organoid models or primary cell assays where the introduction of organic solvent vehicles (like DMSO) would compromise tissue viability or artificially alter cellular phenotypes.

Application Fit Matrix

Application
Selection Property
Validation Focus
PDGFRβ pathway dissection
Kinase selectivity window
PDGFRβ-specific signaling attribution
Live-cell kinase assays
Reported cell-permeable property
Intracellular target engagement without transfection
Aqueous buffer dose-response
Aqueous solubility profile
Expanded concentration range without solvent limits
Screening and reproducibility
Verified analytical purity and characterization
Batch-to-batch identity and low impurity risk

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

266.105527694 g/mol

Monoisotopic Mass

266.105527694 g/mol

Heavy Atom Count

20

Other CAS

137206-97-4

Wikipedia

5,7-Dimethoxy-3-(4-pyridinyl)quinoline

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